(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine
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Overview
Description
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that features a biphenyl group and a nitrothiophene moiety connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 4-aminobiphenyl with 5-nitro-2-thiophenecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl and thiophene rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-([1,1’-Biphenyl]-4-yl)-1-(2-nitrothiophen-2-yl)methanimine
- (E)-N-([1,1’-Biphenyl]-4-yl)-1-(3-nitrothiophen-2-yl)methanimine
Uniqueness
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
62128-04-5 |
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Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C17H12N2O2S/c20-19(21)17-11-10-16(22-17)12-18-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
AXFFGERYGHJUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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